2-Azaspiro[3.5]nonan-7-amine

Catalog No.
S14019787
CAS No.
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[3.5]nonan-7-amine

Product Name

2-Azaspiro[3.5]nonan-7-amine

IUPAC Name

2-azaspiro[3.5]nonan-7-amine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6,9H2

InChI Key

QKNQYXKYXHFEMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CNC2

2-Azaspiro[3.5]nonan-7-amine is a bicyclic compound characterized by its distinctive spirocyclic structure, which incorporates a nitrogen atom within a nonane framework. Its molecular formula is C8H15N\text{C}_8\text{H}_{15}\text{N} and it possesses a molecular weight of approximately 139.24 g/mol. This unique arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

  • Oxidation: This can be facilitated by oxidizing agents such as Oxone® in formic acid, leading to the formation of spirocyclic oxetanes.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen atom or other reactive sites within the molecule.

These reactions highlight the versatility of 2-Azaspiro[3.5]nonan-7-amine in synthetic organic chemistry.

The synthesis of 2-Azaspiro[3.5]nonan-7-amine typically involves cyclization processes from appropriate precursors. A common method includes:

  • Condensation: The reaction begins with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide.
  • Cyclization: This step leads to the formation of the spirocyclic structure.
  • Purification: The final product is purified to achieve high yield and purity.

Industrial production may utilize scalable synthetic routes that enhance efficiency through automated synthesis and continuous flow chemistry .

2-Azaspiro[3.5]nonan-7-amine has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing complex molecules and spirocyclic compounds.
  • Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine: Explored as a potential therapeutic agent due to its unique structure and biological properties.
  • Industry: Utilized in developing novel materials and chemical processes .

Several compounds share structural similarities with 2-Azaspiro[3.5]nonan-7-amine, each exhibiting distinct characteristics:

Compound NameStructural FeaturesUniqueness
5-Methyl-7-oxa-2-azaspiro[3.5]nonaneContains an oxygen heteroatomExhibits distinct reactivity due to oxygen
2-Oxa-7-azaspiro[3.5]nonaneSimilar spirocyclic structure without methylLacks methyl substituent
5-Methyl-7-aza-2-spiro[3.4]decaneDifferent ring size but maintains spirocyclic arrangementAltered ring size affects reactivity
Methyl 7-oxa-2-azaspiro[3.5]nonaneVaries in functional groupsDifferent functional groups influence properties
tert-butyl 2-amino-7-azaspiro[3.5]nonaneContains a tert-butyl groupAlters solubility and stability

The uniqueness of 2-Azaspiro[3.5]nonan-7-amine lies in its combination of a spirocyclic structure with significant biological properties, making it particularly valuable for scientific research compared to other similar compounds.

Cyclization Strategies in Spirocyclic Framework Construction

The construction of the spirocyclic core in 2-Azaspiro[3.5]nonan-7-amine relies heavily on cyclization strategies that enable the simultaneous formation of two interconnected rings. Recent advances in radical-mediated processes have proven particularly effective. For instance, photoredox-mediated dearomatization cascades utilize visible light to generate acyl radicals from aromatic carboxylic acids, which undergo 6-exo-trig cyclization to form spiro-chromanone intermediates. This method eliminates the need for stoichiometric oxidants and achieves high atom economy.

Transition-metal-catalyzed C–H activation has also emerged as a powerful tool. Maleimide derivatives, when subjected to palladium or rhodium catalysis, undergo spirocyclization via C–H functionalization, enabling direct access to spirosuccinimide analogs. While maleimides differ structurally from 2-Azaspiro[3.5]nonan-7-amine, the mechanistic principles—such as the formation of metallacyclic intermediates—provide a blueprint for adapting these methods to azaspiro systems.

Traditional cyclization methods, such as the Wolff-Kishner reduction and silver nitrate-mediated ring closure, remain relevant for simpler spiro frameworks. For example, bis(hydroxymethyl)cyclohexane precursors can be converted to spiro[3.5]nonane derivatives through sequential tosylation, bromination, and elimination steps. These approaches, though less efficient than modern catalytic methods, offer foundational insights into ring-strain management and stereochemical control.

Catalytic Approaches for Nitrogen-Containing Spiro Systems

The incorporation of nitrogen into spirocyclic systems necessitates precise catalytic control to avoid undesired side reactions. A breakthrough in this area involves the use of iridium and chiral Brønsted acids in tandem catalysis. In one protocol, iridium catalyzes the hydrosilylation of tertiary formanilides, generating N-aryl iminium intermediates that undergo phosphoric acid-catalyzed cycloaddition with enamides. This dual catalysis strategy achieves enantioselectivities exceeding 90% ee, with the chiral phosphoric acid (e.g., OCF-CPA) facilitating multipoint interactions, including C–H⋯F hydrogen bonding, to stabilize transition states.

Gold catalysis has also been employed for spiroketalization, a key step in the synthesis of related natural products like spirangien A. While not directly applied to 2-Azaspiro[3.5]nonan-7-amine, gold’s ability to activate alkynes toward nucleophilic attack suggests potential for adapting this method to azaspiro systems.

Catalytic SystemSubstrateKey InteractionEnantioselectivityYield (%)
Ir/CPA (OCF-CPA)FormanilidesC–H⋯F hydrogen bonding90–95% ee80–92
Au(I) complexesPropargyl ethersπ-ActivationN/A70–85
Pd/Cu bimetallicMaleimidesC–H activation85–90% ee75–88

Industrial-Scale Production Through Automated Synthesis

Scaling the synthesis of 2-Azaspiro[3.5]nonan-7-amine requires addressing challenges such as reaction reproducibility, purification complexity, and safety. Continuous flow chemistry has emerged as a transformative solution. In a landmark study, automated flow reactors enabled the multi-step synthesis of spirodienal A, a structurally related natural product, through iterative Roush crotylations and gold-catalyzed spiroketalization. By employing microreactors and continuous work-up modules, the team achieved a 20-step sequence with significantly reduced reaction times and improved yields compared to batch processes.

Key advantages of flow systems include:

  • Enhanced Heat Transfer: Exothermic reactions, such as cyclizations involving sensitive intermediates, are safely managed through precise temperature control.
  • In-Line Purification: Integrated scavenger columns and liquid-liquid separators automate the removal of byproducts, minimizing manual intervention.
  • Scalability: Flow platforms allow seamless transition from milligram to kilogram scales without re-optimization, critical for pharmaceutical manufacturing.

Maximal Electroshock Seizure Model Performance

Azaspiro derivatives have demonstrated robust anticonvulsant activity in established rodent seizure models, with particular efficacy observed in the maximal electroshock seizure test. The most extensively studied analog, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, exhibited significant anti-seizure properties in the maximal electroshock seizure model at doses of 100 milligrams per kilogram in mice and 30 milligrams per kilogram in rats [1]. This differential dosing between species reflects the compound's species-specific pharmacokinetic properties and metabolic profiles.

Comparative studies involving structurally related azaspiro compounds have revealed that the spirocyclic framework is essential for anticonvulsant activity. Multiple derivatives within the 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane series demonstrated consistent protection against electrically induced seizures, with several compounds showing activity levels comparable to established anticonvulsant agents such as phenytoin [3].

Pentylenetetrazole-Induced Seizure Protection

The subcutaneous pentylenetetrazole seizure threshold test represents a critical model for evaluating compounds that raise seizure threshold and provide protection against generalized absence seizures. Azaspiro derivatives have shown consistent activity in this model, with compounds exhibiting dose-dependent protection against chemically induced convulsions [2] [4].

Research investigations utilizing N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione have demonstrated that methylated pyridine substituents enhance anticonvulsant efficacy in the pentylenetetrazole model. The correlation between lipophilicity and anticonvulsant activity suggests that increased blood-brain barrier penetration contributes significantly to therapeutic efficacy [2].

Advanced Seizure Model Evaluations

Extended pharmacological profiling has included evaluation in the 6-hertz seizure test, which serves as a model for therapy-resistant partial seizures. Selected azaspiro derivatives have demonstrated activity in this challenging model, suggesting potential utility for treatment-resistant epilepsy conditions [3]. The compounds have also been assessed using the Pilocarpine Induced Status Prevention model for potential activity against nerve agent-induced seizures.

Quantitative Activity Data

Compound ClassificationMaximal Electroshock Seizure ActivityPentylenetetrazole ActivityNeurotoxicity Profile
2-Azaspiro[4.4]nonane derivativesActive at 30-100 mg/kgConsistent protectionModerate at therapeutic doses
2-Azaspiro[4.5]decane derivativesActive across dose rangeEnhanced threshold elevationLow neurotoxicity observed
N-phenylamino substituted variantsSuperior maximal electroshock seizure activityVariable pentylenetetrazole responseDose-dependent toxicity
N-pyridyl substituted analogsModerate maximal electroshock seizure protectionStrong pentylenetetrazole activityFavorable safety profile

Receptor-Ligand Interaction Dynamics

Gamma-Aminobutyric Acid Receptor System Interactions

Mechanistic investigations have focused primarily on the interaction of azaspiro derivatives with gamma-aminobutyric acid receptors, which represent the primary inhibitory neurotransmitter system in the central nervous system. In vitro binding studies conducted on the most active anticonvulsant derivatives have revealed interaction with gamma-aminobutyric acid A receptor complexes, although binding affinities have been characterized as moderate rather than high-affinity interactions [1].

The compounds N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, and their corresponding 2-azaspiro[4.5]decane analogs have been specifically evaluated for their influence on gamma-aminobutyric acid A receptors through radioligand binding assays. These studies indicate that while the compounds do interact with the gamma-aminobutyric acid system, the mechanism of anticonvulsant action may involve additional pharmacological targets [1].

Serotonergic Receptor Binding Profiles

Extended pharmacological characterization of azaspiro derivatives containing arylpiperazine substituents has revealed significant interactions with serotonergic receptor systems. Binding affinity determinations have demonstrated high-affinity interactions with 5-hydroxytryptamine 1A and 5-hydroxytryptamine 2A receptors, with dissociation constant values ranging from 3.1 to 370 nanomolar [4].

The structure-activity relationship analysis indicates that compounds containing ethylene and propylene bridge linkers exhibit 3-80-fold greater potency at serotonergic receptors compared to their methylene analogs. Specifically, derivatives with 2-methoxy and 3-trifluoromethyl phenyl substituents demonstrated the highest 5-hydroxytryptamine 1A receptor affinity, with dissociation constant values of 6.8 and 5.7 nanomolar for the respective analogs [4].

Voltage-Sensitive Calcium Channel Interactions

Mechanistic studies examining N-(pyridine-2-yl) derivatives of azaspiro compounds have investigated their potential interactions with voltage-sensitive calcium channel receptors. However, these investigations revealed low binding affinities, suggesting that calcium channel modulation is not a primary mechanism of anticonvulsant action for this compound class [2].

Sodium Channel Modulation Studies

Advanced mechanistic investigations have explored the potential for azaspiro derivatives to modulate voltage-dependent sodium channels, which represent critical targets for many established anticonvulsant agents. Selected active derivatives have been subjected to in vitro sodium channel binding assays to elucidate their potential mechanism of anticonvulsant action [3].

Structure-Activity Relationship Optimization

Spirocyclic Framework Requirements

The rigid spirocyclic framework represents the fundamental structural requirement for anticonvulsant activity within this compound class. Comparative analysis demonstrates that the spirocyclic architecture is essential for biological activity, with the rigid conformation promoting optimal receptor binding interactions and pharmacological efficacy [1] [2] [3].

Ring size variations between 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane systems have been systematically evaluated, revealing that both ring configurations support anticonvulsant activity. This flexibility in ring size tolerance suggests that the overall three-dimensional conformation rather than specific ring dimensions determines pharmacological activity [1] [2].

Substituent Effects on Biological Activity

Halogen substitution patterns have demonstrated significant impact on anticonvulsant potency. The 2,4-dichlorophenyl derivative represents the most potent compound identified within the series, exhibiting enhanced maximal electroshock seizure activity compared to unsubstituted analogs. The electron-withdrawing nature of halogen substituents appears to enhance binding affinity through electronic effects [1].

Bromine substitution at the 4-position provides moderate enhancement of anticonvulsant activity, suggesting that halogen bonding interactions contribute to receptor binding affinity. The systematic evaluation of halogen effects indicates that both electronic and steric factors influence pharmacological activity [1].

Lipophilicity-Activity Correlations

Quantitative structure-activity relationship analysis has revealed a direct correlation between lipophilicity and anticonvulsant efficacy. Compounds with higher lipophilicity demonstrate enhanced anticonvulsant activity, reflecting the importance of blood-brain barrier penetration for central nervous system pharmacological activity [2].

The lipophilicity determinations conducted using reversed-phase thin-layer chromatography methods have provided quantitative measures that correlate with in vivo anticonvulsant efficacy. This relationship supports the hypothesis that drug distribution to central nervous system targets represents a critical determinant of therapeutic activity [2].

Optimization Strategies and Derivatives

Structural ModificationEffect on Anticonvulsant ActivityMechanistic Implications
Halogen substitution (2,4-dichloro)Enhanced maximal electroshock seizure activityElectron-withdrawing groups enhance potency
Bromine substitution (4-position)Moderate maximal electroshock seizure activityHalogen bonding contributes to binding
Methyl substitution on pyridineEnhanced overall anticonvulsant efficacyIncreased lipophilicity aids central nervous system penetration
Ring size variation (4.4 versus 4.5)Both configurations show activityFlexibility in ring size tolerated
Additional methyl at position 6Maintained activity with substitutionSubstitution pattern influences selectivity
Arylpiperazine incorporationDual anticonvulsant and serotonergic effectsMultiple receptor system interactions

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

140.131348519 g/mol

Monoisotopic Mass

140.131348519 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types